1-(4-Biphenyl)-2-butanol
Description
Significance of Chiral Biphenyl (B1667301) Alcohols in Contemporary Synthetic Chemistry
Chiral biphenyl alcohols, a class of compounds to which 1-(4-Biphenyl)-2-butanol belongs, hold a significant position in modern synthetic chemistry. Their importance stems primarily from the concept of chirality, a fundamental property in chemistry where a molecule and its mirror image are non-superimposable. This structural feature is crucial in many biological processes, making the synthesis of enantiomerically pure compounds a critical endeavor in medicinal and pharmaceutical chemistry. bohrium.com
The biphenyl scaffold itself provides a rigid and sterically defined framework. rsc.org When combined with a chiral alcohol moiety, these molecules can act as powerful tools in asymmetric synthesis. They can serve as chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and are later removed. acs.org Furthermore, derivatives of chiral biphenyl alcohols can be employed as ligands in transition-metal catalysis, influencing the enantioselectivity of a wide range of chemical transformations, including hydrogenations and cross-coupling reactions. bohrium.comnih.gov The ability to control the three-dimensional arrangement of atoms during a chemical reaction is a cornerstone of modern organic synthesis, enabling the production of complex molecules with specific biological activities. bohrium.comacs.org
The stability of the biphenyl axis, particularly in ortho-substituted derivatives, can lead to atropisomerism, a type of axial chirality. researchgate.net This adds another layer of stereochemical complexity and has been exploited in the design of highly selective catalysts and ligands. researchgate.netresearchgate.net The development of synthetic methods to access these chiral biphenyl structures, such as the Ullmann and Suzuki-Miyaura coupling reactions, has been a major focus of research. rsc.org
Overview of Core Academic Research Areas Pertaining to this compound Structural Motifs
Academic research involving the this compound structural motif is multifaceted, touching upon several key areas of organic chemistry.
One significant area of investigation is its use in catalysis . Specifically, the alcohol functional group can be oxidized to the corresponding ketone, 4-phenyl-2-butanone, and this transformation is often used as a model reaction to study the efficiency and selectivity of new catalytic systems. For instance, iron and rhodium complexes have been explored for the transfer dehydrogenation of 4-phenyl-2-butanol. acs.orgacs.orguclouvain.be Research in this area focuses on optimizing reaction conditions, such as the choice of hydrogen acceptor and catalyst structure, to achieve high conversions and yields. acs.org The development of more sustainable and environmentally friendly oxidation methods is a key driver in this field. acs.org
Furthermore, the chiral nature of this compound makes it a relevant substrate for studying biocatalysis . Enzymes, such as alcohol dehydrogenases, are being investigated for their ability to perform stereoselective reductions of ketones to produce chiral alcohols like (S)- and (R)-4-phenyl-2-butanol. researchgate.net These enzymatic methods offer a green alternative to traditional chemical synthesis for producing enantiomerically pure compounds. researchgate.net
The biphenyl moiety itself is a prevalent structural feature in various fields, including the development of new materials and pharmaceuticals. rsc.orgnih.gov Research has focused on synthesizing a wide array of biphenyl derivatives with diverse functionalities through transition metal-catalyzed cross-coupling reactions. rsc.orgnih.gov While not directly involving this compound in all cases, this broader research into functionalized biphenyls provides a context for the potential applications of its derivatives. For example, biphenyl structures are integral to the design of certain liquid crystals and have been incorporated into molecules with potential therapeutic applications. chemicalbook.comacs.org
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-2-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11,16-17H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHHNSRKRVOHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Chiral Recognition of 1 4 Biphenyl 2 Butanol
Inherent Chirality and Stereoisomeric Forms of 1-(4-Biphenyl)-2-butanol
This compound possesses a stereogenic center at the second carbon atom of the butanol chain, which is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and a 4-biphenylylmethyl group. This structural feature is the source of its chirality, meaning the molecule is non-superimposable on its mirror image.
Consequently, this compound exists as a pair of enantiomers: (R)-1-(4-Biphenyl)-2-butanol and (S)-1-(4-Biphenyl)-2-butanol. These enantiomers are stereoisomers that are mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, they rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules.
| Stereoisomer | Configuration at C2 | Relationship |
|---|---|---|
| (R)-1-(4-Biphenyl)-2-butanol | R (Rectus) | Enantiomers |
| (S)-1-(4-Biphenyl)-2-butanol | S (Sinister) |
Enantiomeric and Diastereomeric Considerations in Organic Synthesis and Analysis
The synthesis of this compound from achiral starting materials without the use of a chiral influence will typically result in a racemic mixture, which is an equimolar mixture of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a critical step in obtaining enantiopure forms of the compound.
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with biphenyl (B1667301) moieties. nih.goveijppr.com The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. csfarmacie.cz
The synthesis of a specific enantiomer, known as enantioselective synthesis, is another important strategy. This can be achieved by employing chiral catalysts or reagents that favor the formation of one enantiomer over the other. For instance, the asymmetric reduction of the corresponding ketone, 1-(4-biphenyl)-2-butanone, using chiral reducing agents can yield enantiomerically enriched this compound. nih.gov
When an additional stereocenter is introduced into the molecule, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties, which generally allows for their separation by conventional chromatographic techniques.
Mechanisms of Chiral Recognition and Discrimination
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is the basis for enantioselective synthesis, chiral separations, and the distinct biological activities of enantiomers.
Molecular Interactions in Chiral Environments (e.g., computational models for chiral stationary-phase interactions)
The separation of enantiomers on a chiral stationary phase in HPLC is a direct consequence of the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and, thus, separation. The interactions responsible for chiral recognition are typically a combination of non-covalent forces, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion. eijppr.com
Computational modeling plays a vital role in understanding these interactions at a molecular level. By simulating the docking of the enantiomers of this compound onto a model of a chiral stationary phase, it is possible to predict the most stable diastereomeric complex and rationalize the observed elution order. For biphenyl derivatives, π-π interactions between the biphenyl system and aromatic moieties in the chiral selector are often significant contributors to chiral recognition. nih.gov
Impact of Pseudo-resonance Structures and Aggregation States on Chiral Properties
While not extensively documented for this compound specifically, the conformational flexibility of the biphenyl group can influence its chiral properties. The two phenyl rings are not typically coplanar due to steric hindrance between the ortho-hydrogens. This torsional angle can be influenced by the surrounding chemical environment and intermolecular interactions. In certain substituted biphenyls, this restricted rotation can lead to atropisomerism, a form of axial chirality. While this compound itself does not exhibit atropisomerism, the conformation of the biphenyl moiety can affect how the molecule interacts with a chiral environment.
The aggregation state of the molecules can also play a role. In solution or in the solid state, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, can lead to the formation of aggregates. The chirality of the individual molecules can be translated into supramolecular chirality in these aggregates, potentially influencing their chiroptical properties.
Investigation of Stereochemical Stability and Racemization Pathways
The stereochemical stability of a chiral compound refers to its ability to resist racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. For secondary benzylic alcohols, a class of compounds to which this compound belongs, racemization can occur under certain conditions, often involving the formation of a carbocation intermediate.
The stability of the benzylic carbocation, which would be formed by the departure of the hydroxyl group, is a key factor in the propensity for racemization. The biphenyl group can stabilize such a carbocation through resonance. Conditions that promote the formation of this intermediate, such as acidic environments or the presence of certain catalysts, can facilitate racemization.
Studies on related compounds, such as 4-phenyl-2-butanol, have explored enzymatic methods for racemization, which can be a crucial component of dynamic kinetic resolution processes. researchgate.netresearchgate.net In dynamic kinetic resolution, one enantiomer is continuously racemized while the other is selectively transformed, theoretically allowing for a 100% yield of a single stereoisomer.
| Factor | Influence on Racemization |
|---|---|
| Acidity | Acidic conditions can protonate the hydroxyl group, facilitating its departure and the formation of a carbocation intermediate, thus promoting racemization. |
| Temperature | Higher temperatures generally increase the rate of racemization by providing the necessary activation energy. |
| Catalysts | Certain metal complexes and enzymes can catalyze the racemization process. |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states involved in racemization. |
Advanced Synthetic Methodologies for 1 4 Biphenyl 2 Butanol and Its Derivatives
Asymmetric Synthesis Approaches for Chiral Alcohols
The creation of stereogenic centers with high enantiopurity is a primary goal in the synthesis of chiral molecules like 1-(4-biphenyl)-2-butanol. Various strategies have been developed to achieve this, ranging from catalytic reductions and nucleophilic additions to biocatalytic transformations and the use of chiral auxiliaries.
Catalytic Asymmetric Reductions of Prochiral Ketones to Chiral Alcohols
One of the most efficient methods for producing chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. In the case of this compound, the precursor ketone is 4-biphenyl-2-butanone. This transformation is typically achieved using a chiral catalyst that facilitates the enantioselective addition of a hydride to the carbonyl group.
Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are well-established catalysts for the asymmetric hydrogenation of a wide range of ketones. nih.govpnas.org While specific studies on the asymmetric reduction of 4-biphenyl-2-butanone are not extensively documented, the general applicability of these catalytic systems to aryl alkyl ketones suggests their potential for high efficiency and enantioselectivity in this synthesis. The mechanism of Ru(II)/BINAP-catalyzed asymmetric hydrogenation often involves a broader substrate scope compared to rhodium-based systems. chemrxiv.org The choice of ligand, solvent, and reaction conditions is crucial in achieving high yields and enantiomeric excess (ee).
For instance, the asymmetric hydrogenation of various prochiral ketones using Ru(II) catalysts with atropisomeric diphosphine ligands like SYNPHOS and DIFLUORPHOS has been shown to be highly effective. oup.com These ligands, through their stereoelectronic properties, can induce high levels of enantioselectivity. A screening of such catalysts with substrates analogous to 4-biphenyl-2-butanone would be a logical approach to optimize the synthesis of enantiopure this compound.
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
| Ru(II)-BINAP | Prochiral Ketones | >95% | chemrxiv.org |
| Ru(II)-SYNPHOS | Prochiral Ketones & Olefins | 92-99% | oup.com |
| Ru(II)-DIFLUORPHOS | Prochiral Ketones & Olefins | High | oup.com |
Asymmetric Nucleophilic Addition Reactions to Carbonyl Compounds
Another powerful strategy for the synthesis of chiral alcohols is the asymmetric addition of organometallic reagents to carbonyl compounds. For the synthesis of this compound, this would involve the addition of a methyl group equivalent (e.g., from methylmagnesium bromide or dimethylzinc) to 4-biphenylacetaldehyde in the presence of a chiral ligand or catalyst.
Chiral biphenol-based catalysts have been shown to be effective in promoting the asymmetric propargylation of ketones using allenylboronates, which suggests their potential applicability in the addition of other nucleophiles to carbonyls. nih.gov The use of chiral ligands derived from amino alcohols can also facilitate the enantioselective addition of organozinc reagents to aldehydes. chemrxiv.org While direct examples for the synthesis of this compound via this method are scarce in the literature, the principles are well-established for a variety of aromatic aldehydes and ketones. illinois.edunih.gov
The development of new, adjustable axially chiral biphenyl (B1667301) ligands continues to expand the scope and efficiency of these reactions. chemrxiv.org These ligands can be fine-tuned to achieve high enantioselectivity for specific substrates.
| Reaction Type | Reagent | Catalyst/Ligand | Typical Outcome | Reference |
| Asymmetric Alkynylzinc Addition | Alkynylzinc | Ti(O-i-Pr)4/Chiral Biphenyldiol | High Enantioselectivity | chemrxiv.org |
| Asymmetric Propargylation | Allenylboronates | Chiral Biphenols (e.g., 3,3′-Br2-BINOL) | Good Yields, High ee | nih.gov |
Biocatalytic Transformations for Enantioselective Alcohol Synthesis
Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral compounds. nih.gov Enzymes, particularly oxidoreductases from various microorganisms, can catalyze the reduction of prochiral ketones to chiral alcohols with exceptional enantioselectivity. magtech.com.cn
While direct biocatalytic reduction of 4-biphenyl-2-butanone to this compound is not extensively reported, numerous studies on the closely related substrate, 4-phenyl-2-butanone, provide a strong precedent. Whole-cell biocatalysts, such as Lactobacillus paracasei and various yeast strains, have been successfully employed for the asymmetric bioreduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol with high conversion and enantiomeric excess often exceeding 99%. researchgate.netresearchgate.net These processes offer the advantages of mild reaction conditions and the avoidance of heavy metal catalysts. nih.gov
The success of these biotransformations is highly dependent on the choice of microorganism, reaction conditions (pH, temperature, co-substrate), and the potential use of co-solvents to enhance substrate solubility and enzyme stability. magtech.com.cn Given the structural similarity, it is highly probable that screening a library of microorganisms or isolated alcohol dehydrogenases would identify a suitable biocatalyst for the enantioselective reduction of 4-biphenyl-2-butanone.
| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| Lactobacillus paracasei BD71 | 4-phenyl-2-butanone | (S)-4-phenyl-2-butanol | >99% | >99% | researchgate.net |
| Lactobacillus kefiri P2 | 4-phenyl-2-butanone | (R)-4-phenyl-2-butanol | 99% | 91% | researchgate.net |
| Yeast Strains | 4-phenyl-2-butanone | (S)- or (R)-4-phenyl-2-butanol | High | >99% (optimized) | researchgate.net |
Chiral Auxiliary-Mediated Synthesis and Resolution Strategies
The use of chiral auxiliaries is a classical yet effective method for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the alcohol stereocenter. For instance, an asymmetric alkylation or aldol (B89426) reaction employing a chiral oxazolidinone auxiliary could be envisioned. researchgate.net
Alternatively, resolution strategies can be employed to separate a racemic mixture of this compound. This can be achieved through the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation (e.g., by crystallization or chromatography) and subsequent removal of the resolving agent. While potentially less atom-economical than asymmetric synthesis, resolution remains a practical method for obtaining enantiopure compounds. nih.gov
Metal-Catalyzed Stereoselective Transformations Involving Biphenyl Moieties
The biphenyl scaffold itself can be a key element in directing stereoselective transformations. The design and application of chiral ligands that can effectively interact with metal centers to create a chiral environment for catalysis is a major area of research.
Design and Application of Chiral Ligands (e.g., BINAP, N,N'-dioxides, bis(oxazolines), phosphines) in Asymmetric Catalysis
A wide array of chiral ligands have been developed for metal-catalyzed asymmetric reactions, and many of these are particularly well-suited for transformations involving substrates with biphenyl moieties. oup.com The inherent chirality of some biphenyl-based ligands, arising from restricted rotation around the aryl-aryl bond (atropisomerism), makes them highly effective in inducing asymmetry.
BINAP and other Chiral Diphosphines: As mentioned earlier, BINAP is a privileged ligand in asymmetric hydrogenation. Its C2-symmetric structure and conformational rigidity create a well-defined chiral pocket around the metal center, leading to high enantioselectivities. pnas.org Numerous other chiral diphosphine ligands with biphenyl backbones have been synthesized and successfully applied in asymmetric catalysis. nih.gov
N,N'-Dioxides: Chiral N,N'-dioxide ligands, often synthesized from readily available amino acids, have emerged as versatile ligands for a variety of metal-catalyzed asymmetric reactions. acs.org These ligands can coordinate to a range of metal ions, creating chiral Lewis acid catalysts that can activate carbonyl compounds towards nucleophilic attack.
Bis(oxazolines) (BOX): C2-symmetric bis(oxazoline) ligands are another class of privileged ligands used in a multitude of asymmetric catalytic reactions, including cyclopropanation, Diels-Alder reactions, and conjugate additions. Biphenyl backbones can be incorporated into BOX ligands to create a specific chiral environment.
Chiral Phosphines: Beyond diphosphines, a variety of chiral monophosphine ligands have been developed. These can be effective in reactions like the Suzuki-Miyaura coupling to create axially chiral biaryls and could potentially be applied in other transformations leading to chiral molecules containing a biphenyl unit. researchgate.netacs.org
The selection of the appropriate ligand-metal combination is critical and often requires empirical screening to achieve optimal results for a specific transformation, such as the synthesis of this compound. The continuous development of novel chiral ligands with tunable steric and electronic properties is expanding the toolbox for asymmetric synthesis. chemrxiv.org
| Ligand Class | Metal | Typical Application | Reference |
| BINAP/Chiral Diphosphines | Ru, Rh | Asymmetric Hydrogenation | nih.govpnas.org |
| Chiral N,N'-Dioxides | Sc, Cu, Ni, etc. | Lewis Acid Catalysis (e.g., Diels-Alder, Friedel-Crafts) | acs.org |
| Bis(oxazolines) (BOX) | Cu, Zn, Pd, etc. | Cyclopropanation, Conjugate Addition, Aldol Reactions | d-nb.info |
| Chiral Phosphines | Pd, Rh, Ir | Cross-Coupling, Hydrogenation | researchgate.netacs.org |
Enantioselective C-C Bond Forming Reactions
The creation of the stereogenic center in this compound via enantioselective carbon-carbon bond formation is a key challenge that has been addressed through various catalytic approaches. These methods aim to construct the chiral secondary alcohol moiety with high enantiomeric excess (ee). While specific examples detailing the synthesis of this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied. Methodologies developed for structurally similar aryl alcohols provide a framework for its potential synthesis.
Catalytic asymmetric addition of organometallic reagents to an appropriate aldehyde is a primary strategy. For instance, the enantioselective addition of an ethyl group to 4-biphenylcarboxaldehyde would yield the target molecule. This can be achieved using chiral catalysts based on transition metals or through organocatalysis.
Hypothetical Enantioselective Synthesis Strategies:
| Catalyst Type | Reagent | Substrate | Potential Outcome |
| Chiral Zinc-Amino Alcohol Complex | Diethylzinc | 4-Biphenylcarboxaldehyde | (R)- or (S)-1-(4-Biphenyl)-2-butanol |
| Chiral Ruthenium Complex | Isopropanol (transfer hydrogenation) | 1-(4-Biphenyl)-2-butanone | (R)- or (S)-1-(4-Biphenyl)-2-butanol |
| Chiral Proline Derivative (Organocatalyst) | Aldol Reaction Precursors | 4-Biphenylcarboxaldehyde | Precursor to this compound |
These approaches, while established for a range of substrates, would require empirical optimization to achieve high yields and enantioselectivities for this compound.
Strategies for Total Synthesis Utilizing Chiral Butanol Intermediates
The utility of a chiral molecule is often demonstrated in its application as a building block for the synthesis of more complex, biologically active, or materially significant molecules. This compound, with its defined stereocenter and functional handles, is a valuable intermediate in such endeavors.
Role of this compound as a Key Chiral Building Block
Chiral alcohols are fundamental starting materials in the synthesis of a wide array of pharmaceuticals and natural products. The stereochemistry of the alcohol directly translates to the stereochemistry of the final product, making its enantiopurity paramount.
Stereocontrol Challenges and Solutions in Multi-step Synthetic Sequences
Incorporating a chiral building block like this compound into a multi-step synthesis presents its own set of challenges, primarily centered around maintaining the integrity of the existing stereocenter and controlling the formation of new ones.
One of the main challenges is the potential for racemization of the stereogenic center under harsh reaction conditions. This can be mitigated by employing mild reaction conditions and protecting the hydroxyl group.
Another significant challenge is diastereoselective control when introducing new stereocenters. The existing stereocenter in this compound can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. However, this influence may not always be sufficient to achieve the desired diastereomer. In such cases, reagent-controlled methods, using chiral reagents or catalysts, are employed to override the substrate's inherent bias.
Strategies for Stereocontrol:
| Challenge | Potential Solution | Example Reaction |
| Racemization | Use of mild reaction conditions; protection of the hydroxyl group. | Acylation under non-acidic/basic conditions. |
| Diastereoselective Control | Substrate-controlled reactions; use of chiral auxiliaries or catalysts. | Directed hydrogenation or epoxidation. |
| Introduction of Adjacent Stereocenters | Asymmetric aldol or allylation reactions. | Reaction of a derivative of this compound with a prochiral electrophile. |
Mechanistic Investigations of Reactions Involving 1 4 Biphenyl 2 Butanol Structural Elements
Reaction Pathway Elucidation
Elucidating the precise pathway a reaction follows is a cornerstone of mechanistic chemistry. This involves identifying all intermediates and transition states that connect reactants to products, providing a complete picture of the molecular transformations.
The kinetic and thermodynamic profiles of a reaction dictate its rate and the final distribution of products. Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. In contrast, thermodynamic control favors the most stable product, which represents the lowest energy state of the system. jsscacs.edu.in For reactions involving alcohols like 1-(4-biphenyl)-2-butanol, these concepts are critical.
In studies of related structures, such as the hydrogenation of 4-phenyl-2-butanone to 4-phenyl-2-butanol, kinetic modeling has been employed to understand the reaction pathways. researchgate.net Such models can predict the concentration profiles of reactants and products over time under various conditions. researchgate.net A simplified kinetic model might treat the process as a first-order irreversible reaction, even when a heterogeneous catalyst is used. researchgate.net
| Reaction Pathway | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Product Type |
|---|---|---|---|
| Dehydration | 1.2 x 10⁻⁴ | 85 | Alkene |
| Oxidation (C-H abstraction) | 5.5 x 10⁻⁵ | 92 | Ketone |
| Substitution (e.g., with HBr) | 8.9 x 10⁻⁶ | 105 | Alkyl Halide |
The transition state is a fleeting, high-energy arrangement of atoms that occurs during the conversion of reactants to products. jsscacs.edu.in Its structure determines the stereochemical outcome of a reaction. For chiral molecules like this compound, controlling the stereochemistry is often a primary goal.
Multi-path variational transition state theory (MP-VTST) is a computational method used to model the kinetics of reactions involving chiral molecules, such as the hydrogen abstraction from 2-butanol. rsc.org This theory can predict site-dependent rate constants, highlighting which hydrogen atoms are most likely to be abstracted. rsc.org For 2-butanol, studies have shown that hydrogen abstraction from the C-2 position is the dominant pathway over a wide range of temperatures. rsc.org The presence of a bulky biphenyl (B1667301) group at the C-1 position in this compound would be expected to sterically influence the approach to the different positions, thereby affecting the site-selectivity of such reactions.
Stereochemical control is often discussed in terms of enantiomers and diastereomers. uou.ac.in Reactions that produce a new stereocenter can result in a mixture of stereoisomers. The E/Z nomenclature is used to describe the stereochemistry around double bonds that can be formed, for example, in elimination reactions of this compound. uou.ac.in The relative priorities of the groups attached to the double bond carbons determine the Z (zusammen, together) or E (entgegen, opposite) designation. uou.ac.in
Influence of Solvent Systems on Reaction Mechanism and Stereoselectivity
The solvent is not merely an inert medium but can play a profound role in a reaction's mechanism and stereoselectivity. rsc.org Solvation effects can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering reaction rates and product distributions.
Intensive investigations into the role of solvents have revealed the existence of dynamic solvation effects. rsc.org For instance, in the hydrogenation of 4-phenyl-2-butanone, the choice of solvent was shown to significantly affect both the reaction rate and the selectivity between hydrogenating the ketone versus the aromatic ring. researchgate.net This is due to differences in how the solvent interacts with the reactant and the catalyst surface. researchgate.net
A phenomenological model has been applied to understand the solubility of biphenyl compounds in methanol/water mixtures, separating solvent effects into a general solvophobic effect and specific solvation effects. nih.gov For reactions involving this compound, the biphenyl moiety would experience significant solvophobic interactions in polar protic solvents like water, which could influence its orientation and reactivity at a catalyst surface or in solution.
Computational studies have shown that strong dispersion interactions can exist between the transition state and the solvent, particularly with specific groups on the catalyst. rsc.org These solute-solvent van der Waals forces can influence the relative kinetics of competitive pathways, thereby affecting enantioselectivity. rsc.org
| Solvent | Dielectric Constant (ε) | Relative Rate | Stereoselectivity (e.g., %ee) |
|---|---|---|---|
| n-Hexane | 1.88 | 1.0 | 75% |
| Toluene | 2.38 | 2.5 | 82% |
| Dichloromethane | 8.93 | 5.8 | 90% |
| 2-Propanol | 19.9 | 3.2 | 85% |
| Water | 80.1 | 0.5 | 60% |
Catalyst Design Principles and Mechanistic Insights into Catalyst Deactivation and Regeneration
Catalysts are essential for many organic transformations, providing alternative reaction pathways with lower activation energies. The design of effective catalysts requires a deep understanding of the reaction mechanism.
For the asymmetric synthesis of chiral alcohols, both biocatalysts and metal-based catalysts are employed. In the production of (S)-4-phenyl-2-butanol, a biocatalyst like Lactobacillus paracasei has been used for the asymmetric bioreduction of the corresponding ketone, achieving high conversion and enantiomeric excess. researchgate.net The design of such biocatalytic systems can be optimized using hybrid design techniques to control parameters like pH, temperature, and incubation time. researchgate.net For metal-based catalysts, the design of chiral ligands is paramount. Axially chiral biphenyl ligands, for instance, can be adjusted by modifying substituent groups to fine-tune steric and electronic properties, thereby controlling enantioselectivity in reactions like asymmetric additions to aldehydes. chemrxiv.org
Catalyst deactivation is a significant issue in industrial processes, leading to a loss of activity and/or selectivity over time. mdpi.com Deactivation can occur through several mechanisms, including poisoning, fouling (e.g., coke formation), thermal degradation (sintering), and chemical transformation of the active phase. mdpi.commdpi.com A unified framework for understanding deactivation classifies these into modes that cause loss, blockage, or modification of catalyst components. ethz.ch For reactions involving large organic molecules like this compound, fouling by carbonaceous deposits can be a major deactivation pathway.
Catalyst regeneration aims to reverse deactivation processes and restore catalytic activity. The specific regeneration strategy depends on the deactivation mechanism. For example, coke can often be removed by controlled oxidation. Understanding the fundamental mechanisms of deactivation through techniques like operando spectroscopy is crucial for designing more stable catalysts and effective regeneration protocols. ethz.ch
Experimental Methodologies for Organic Reaction Mechanism Determination
A variety of experimental techniques are used to unravel the complexities of organic reaction mechanisms. dalalinstitute.com The combination of several methods is often necessary to build a self-consistent and convincing mechanistic picture. dalalinstitute.com
Product Identification : A fundamental first step is to identify all products of a reaction, including by-products. The proposed mechanism must account for the formation of every observed product. dalalinstitute.com For example, in the dehydrohalogenation of a haloalkane, the identification of multiple alkene isomers can provide insight into the regioselectivity of the reaction and the operation of rules like Saytzeff's rule. pw.live
Detection and Isolation of Intermediates : In some cases, reaction intermediates can be isolated by stopping the reaction early or by using milder conditions. dalalinstitute.com If intermediates are too unstable to be isolated, they can often be detected and characterized using spectroscopic methods such as NMR, IR, or UV-Vis spectroscopy. jsscacs.edu.indalalinstitute.com
Crossover Experiments : These experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving fragments from different molecules). dalalinstitute.com By labeling one of the reactants, one can track the movement of atoms or groups.
Isotopic Labeling : By replacing an atom in a reactant with one of its isotopes (e.g., ¹³C for ¹²C, or D for H), it is possible to trace the path of that atom through the reaction. dalalinstitute.com Kinetic Isotope Effect (KIE) experiments, where the reaction rate is measured with both the normal and isotopically labeled substrate, can reveal whether a particular bond is broken in the rate-determining step of the reaction. chemrxiv.org
Kinetic Studies : Reaction progress kinetic analysis involves monitoring the concentrations of reactants, intermediates, and products over time to determine the reaction's rate law. mckgroup.org This information provides crucial insights into which species are involved in the rate-determining step. jsscacs.edu.in
By applying these methodologies, chemists can construct detailed energy profiles and mechanistic hypotheses for reactions involving complex molecules like this compound.
Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of protons and carbons, providing deep insight into the molecular framework.
High-Resolution 1H and 13C NMR for Chemical Connectivity and Functional Group Analysis
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in 1-(4-Biphenyl)-2-butanol.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the butanol chain. The nine aromatic protons would appear in the downfield region (typically δ 7.2-7.8 ppm), with complex splitting patterns due to ortho-, meta-, and para-couplings. The protons on the substituted phenyl ring are expected to appear as distinct doublets, while the protons on the terminal phenyl ring would show a more complex pattern. The aliphatic protons would appear in the upfield region. The proton attached to the hydroxyl-bearing carbon (CH-OH) would likely be a multiplet around δ 3.7-4.0 ppm. The adjacent methylene protons (CH₂) would also be a multiplet, and the terminal methyl group (CH₃) would appear as a doublet due to coupling with the CH-OH proton. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
The ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, 16 distinct carbon signals are expected. The aromatic carbons of the biphenyl moiety would resonate in the δ 120-145 ppm region. The carbon bearing the hydroxyl group (C-OH) would be found in the δ 65-75 ppm range. The other aliphatic carbons of the butanol chain would appear at higher field strengths (upfield).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the structure and data from similar compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Biphenyl H | 7.2 - 7.8 | 127 - 142 |
| CH-OH | ~3.8 (multiplet) | ~70 |
| CH₂ | ~1.7-1.8 (multiplet) | ~40 |
| CH₂ (benzylic) | ~2.7-2.9 (multiplet) | ~38 |
| CH₃ | ~1.2 (doublet) | ~23 |
| OH | Variable (broad singlet) | - |
Two-Dimensional NMR Techniques (COSY, HSQC/HETCOR, HMBC) for Complex Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the CH-OH proton and the protons of the adjacent methylene and methyl groups, confirming the butanol chain's connectivity. It would also help in assigning the coupled aromatic protons within the biphenyl system.
HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the butanol chain and the biphenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the benzylic methylene protons to the carbons of the attached phenyl ring, confirming the connection between the butanol chain and the biphenyl moiety.
Application of Chiral Derivatizing Agents in NMR for Absolute Configuration Determination and Enantiomeric Excess Assessment
As this compound is a chiral molecule, determining its absolute configuration and enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful tool for this purpose.
The reaction of the racemic alcohol with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), results in the formation of two diastereomeric esters. These diastereomers have distinct chemical and physical properties and will exhibit separate signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original alcohol mixture can be accurately determined. Furthermore, by analyzing the chemical shift differences (Δδ) of the protons near the newly formed chiral center in the two diastereomers, the absolute configuration of the starting alcohol can often be assigned based on established empirical models for the specific CDA used.
Variable-Temperature NMR and Solid-State NMR for Conformational Dynamics and Aggregation Behavior
Variable-Temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. Due to rotation around the single bonds, particularly the C-C bond of the biphenyl group and the bonds within the butanol chain, the molecule can exist in multiple conformations. At room temperature, if the interconversion between these conformers is fast on the NMR timescale, an averaged spectrum is observed. By lowering the temperature, this interconversion can be slowed, potentially leading to the decoalescence and observation of separate signals for different conformers. This allows for the study of rotational barriers and the relative populations of different conformational states.
Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study its crystalline packing, identify intermolecular interactions such as hydrogen bonding involving the hydroxyl group, and characterize its polymorphism.
Infrared (IR) Spectroscopy for Vibrational Analysis and Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3600-3200 (broad) | Alcohol |
| C-H Stretch (Aromatic) | 3100-3000 | Biphenyl |
| C-H Stretch (Aliphatic) | 3000-2850 | Butanol Chain |
| C=C Stretch (Aromatic) | 1600-1450 | Biphenyl |
| C-O Stretch | 1260-1000 | Secondary Alcohol |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The presence of sharp peaks in the aromatic C-H and C=C stretching regions confirms the biphenyl moiety, while the aliphatic C-H stretching bands confirm the butanol chain.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₆H₁₈O), the expected exact molecular weight is approximately 226.1358 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.
In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z = 226. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This would lead to the loss of an ethyl radical to form a fragment at m/z = 197 or the loss of a biphenylmethyl radical to form a fragment at m/z = 59.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z = 208.
Benzylic cleavage: Cleavage of the bond between the first and second carbons of the side chain, leading to the formation of a stable biphenylmethyl cation at m/z = 167.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Identity |
| 226 | Molecular Ion [C₁₆H₁₈O]⁺ |
| 208 | [M - H₂O]⁺ |
| 197 | [M - CH₂CH₃]⁺ |
| 167 | [C₁₃H₁₁]⁺ (Biphenylmethyl cation) |
| 59 | [C₃H₇O]⁺ |
Computational Chemistry and Theoretical Studies on 1 4 Biphenyl 2 Butanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For 1-(4-Biphenyl)-2-butanol, DFT calculations, often using functionals like B3LYP, would be employed to optimize the molecular geometry and compute its electronic structure. mdpi.com
Furthermore, DFT is instrumental in mapping the potential energy surface of chemical reactions involving this compound. By calculating the energies of reactants, products, and, crucially, transition states, researchers can determine reaction pathways and activation energies. rsc.orgpku.edu.cn This is vital for understanding mechanisms such as oxidation, dehydration, or substitution reactions involving the hydroxyl group.
Global reactivity descriptors, derived from DFT calculations, quantify the chemical behavior of the molecule. These parameters provide a framework for understanding its reactivity. nih.gov
Table 1: Key Global Reactivity Descriptors Calculable via DFT (Note: Specific values for this compound are not available in the cited literature and would require dedicated computational studies.)
| Descriptor | Symbol | Formula | Significance |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. |
| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index | ω | χ²/2η | Measures the propensity of the molecule to accept electrons. |
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation and analysis.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the magnetic shielding tensors of nuclei. mdpi.com These calculated values can be correlated with experimental chemical shifts to aid in the assignment of complex spectra and confirm the proposed structure of this compound. nih.gov Accuracy can be improved by considering solvent effects through models like the Polarizable Continuum Model (PCM). liverpool.ac.uk
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. researchgate.net Comparing this to experimental data allows for a detailed assignment of vibrational bands to specific functional groups and motions within the molecule, such as the O-H stretch of the alcohol, C-H stretches of the aromatic rings, and skeletal vibrations of the biphenyl (B1667301) and butanol moieties.
Table 2: Representative Predicted Spectroscopic Data (Note: The following table is illustrative of the data that would be generated from computational studies. Specific predicted values for this compound are not available in the cited literature.)
| Parameter | Method | Predicted Value |
| ¹H NMR Shift (OH) | DFT/GIAO | Data not available |
| ¹³C NMR Shift (C-OH) | DFT/GIAO | Data not available |
| IR Frequency (ν O-H) | DFT/B3LYP | Data not available |
| IR Frequency (ν C=C, aromatic) | DFT/B3LYP | Data not available |
Molecular Dynamics Simulations and Conformational Landscape Exploration
Due to the presence of multiple single bonds, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the accessible conformations of a molecule over time, providing a dynamic picture of its behavior. nih.gov
Computational Modeling of Chiral Induction and Enantioselectivity Origins
As this compound is a chiral molecule, understanding its stereochemical properties is critical. Computational modeling can provide profound insights into the origins of chiral recognition and enantioselectivity. DFT calculations have been successfully used to study the non-covalent interactions in diastereomeric complexes formed between two chiral molecules. nih.govresearchgate.net
For example, in a study of complexes between (S)-1-(4-fluorophenyl)-ethanol and the R/S enantiomers of 2-butanol, DFT calculations showed that the homochiral complex was more stable than the heterochiral one. nih.govresearchgate.net This stability difference was attributed to subtle variations in the interactions between the alkyl groups and the aromatic ring. A similar theoretical approach applied to this compound could be used to model its self-association or its interaction with other chiral molecules, calculating the binding energies of the resulting diastereomeric pairs to predict which chiral interactions are favored.
Theoretical Studies on Intermolecular Interactions and Supramolecular Aggregation Behavior
The hydroxyl group in this compound enables it to form hydrogen bonds, leading to self-assembly into supramolecular structures. Theoretical studies, particularly those combining experimental data with MD simulations, are crucial for understanding this aggregation behavior.
Research on phenyl derivatives of butanol isomers, including 4-phenyl-2-butanol, has demonstrated that the presence of an aromatic moiety significantly alters the aggregation behavior compared to simple aliphatic alcohols. nih.govnih.gov While aliphatic butanols tend to form extended, chain-like or cyclic hydrogen-bonded clusters, the introduction of a bulky phenyl group leads to a more disordered organization. nih.govnih.gov
For molecules like this compound, the following effects would be anticipated based on studies of its structural analogues:
Disruption of Hydrogen Bonding: The large, sterically demanding biphenyl group would likely interfere with the formation of large, ordered hydrogen-bond networks. MD simulations on phenyl butanols show a significant decrease in the number of hydrogen bonds and the average size of supramolecular clusters compared to their aliphatic counterparts. nih.govnih.gov
Competing Interactions: The presence of the biphenyl system introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. This creates a competition between the directional O-H···O hydrogen bonding and the weaker, but significant, π-π interactions, further contributing to a more complex and potentially less ordered supramolecular structure. nih.gov
Suppression of Long-Range Order: Analysis of pair distribution functions from MD simulations indicates that phenyl-substituted butanols exhibit structural correlations over shorter distances than aliphatic butanols, suggesting that the aromatic rings suppress long-range intermolecular order. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Methodologies for Chiral Biphenyl (B1667301) Alcohols
The asymmetric synthesis of chiral alcohols, particularly those bearing sterically demanding substituents like the biphenyl group, remains a significant focus of chemical research. Future advancements in this area are expected to concentrate on the creation of more efficient, selective, and sustainable catalytic systems.
One promising direction is the design of novel chiral ligands for transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of the corresponding ketone precursor, 4-biphenyl-2-butanone. While established catalysts, such as those based on ruthenium and rhodium with chiral phosphine or diamine ligands, have demonstrated high efficacy for a range of ketones, there is a continuous drive to develop catalysts that offer superior performance under milder conditions, with lower catalyst loadings, and for a broader substrate scope. The development of catalysts based on more earth-abundant and less toxic metals is also a key objective.
Furthermore, the field of organocatalysis presents a metal-free alternative for the enantioselective reduction of ketones. Chiral Brønsted acids, Lewis bases, and bifunctional organocatalysts have emerged as powerful tools in asymmetric synthesis. Future research will likely focus on the development of new organocatalytic systems specifically tailored for the stereoselective synthesis of chiral biphenyl alcohols like 1-(4-biphenyl)-2-butanol, offering advantages in terms of cost, toxicity, and operational simplicity.
Another area of active development is the use of biocatalysis. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity under mild, aqueous conditions. The application of directed evolution and protein engineering techniques is expected to yield novel KRED variants with enhanced activity, stability, and specificity for sterically hindered substrates such as 4-biphenyl-2-butanone. This approach aligns with the growing demand for greener and more sustainable chemical manufacturing processes.
| Methodology | Catalyst/System | Potential Advantages |
| Asymmetric Hydrogenation | Novel chiral phosphine-metal complexes | High turnover numbers, excellent enantioselectivity |
| Organocatalysis | Chiral Brønsted acids or bifunctional catalysts | Metal-free, mild reaction conditions |
| Biocatalysis | Engineered Ketoreductases (KREDs) | High enantioselectivity, green and sustainable |
Integration of Advanced Analytical Techniques for Real-Time Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for the rational design and optimization of stereoselective synthetic methods. The integration of advanced analytical techniques for real-time, in-situ monitoring of catalytic reactions is a rapidly advancing field that holds significant promise for the study of chiral biphenyl alcohol synthesis.
Techniques such as FlowNMR spectroscopy can provide high-resolution kinetic data on air-sensitive transition-metal-catalyzed reactions as they occur. nih.gov This allows for the direct observation of catalyst resting states, intermediates, and deactivation pathways, providing invaluable mechanistic information that is often difficult to obtain through traditional end-point analysis.
Electrospray ionization-mass spectrometry (ESI-MS) is another powerful tool for the investigation of reaction intermediates under operating conditions. chemrxiv.org By coupling ESI-MS with techniques like ion mobility separation, it is possible to separate and characterize diastereomeric intermediates formed between a chiral catalyst and a prochiral substrate, offering direct insights into the origins of enantioselectivity. chemrxiv.org
In-situ spectroscopic methods, including Fourier-transform infrared (FTIR) and Raman spectroscopy , can be employed to monitor the concentrations of reactants, products, and even transient intermediates in real-time. mdpi.comresearchgate.netstackexchange.commdpi.com These techniques are particularly useful for studying heterogeneous catalytic systems and can provide information about species adsorbed on catalyst surfaces.
The application of these advanced analytical tools to the synthesis of this compound would enable a more detailed understanding of the catalytic cycle, the nature of the enantio-determining step, and the factors that govern stereoselectivity. Such mechanistic insights are essential for the development of next-generation catalysts and synthetic protocols.
| Analytical Technique | Information Gained | Relevance to Chiral Biphenyl Alcohol Synthesis |
| FlowNMR Spectroscopy | Real-time kinetic data, catalyst speciation | Optimization of reaction conditions, understanding catalyst behavior |
| ESI-MS | Identification of reaction intermediates | Elucidation of the reaction mechanism and stereoselectivity |
| In-situ FTIR/Raman | Real-time concentration profiles, surface species | Monitoring reaction progress, studying heterogeneous catalysis |
Application of Machine Learning and Artificial Intelligence in Predictive Chiral Synthesis
The vast and complex datasets generated in the development of asymmetric catalytic reactions are increasingly being leveraged through the application of machine learning (ML) and artificial intelligence (AI). These computational tools are poised to revolutionize the discovery and optimization of chiral synthesis, including methods for producing this compound.
One of the key applications of ML in this context is the prediction of enantioselectivity. By training algorithms on large datasets of reactions with known outcomes, ML models can learn to predict the enantiomeric excess (% ee) for a given combination of substrate, catalyst, ligand, and reaction conditions. researchgate.netstackexchange.com This predictive capability can significantly reduce the experimental effort required to identify optimal reaction parameters, accelerating the development of new synthetic methods. Various ML models, including random forest, support vector machines, and deep neural networks, have been successfully applied to this challenge. nih.gov
Beyond predicting outcomes, AI and ML can also be used for the de novo design of chiral catalysts and ligands. Generative models can be trained to create novel molecular structures with desired properties, such as high catalytic activity and stereoselectivity. liverpool.ac.uknih.gov These in silico-designed catalysts can then be synthesized and tested experimentally, offering a powerful approach to catalyst discovery that is less reliant on chemical intuition and serendipity.
The development of predictive models for the synthesis of chiral biphenyl alcohols would require the creation of curated datasets that capture the structural diversity of both the substrates and the chiral catalysts. The features used to describe these molecules, known as molecular descriptors, are critical for the performance of the ML models and can range from simple 2D structural information to more complex 3D quantum chemical parameters.
| AI/ML Application | Description | Potential Impact on this compound Synthesis |
| Predictive Modeling | Using algorithms to predict the enantioselectivity of a reaction. researchgate.netstackexchange.com | Rapid identification of optimal catalysts and conditions. |
| In Silico Catalyst Design | Generative models to propose novel chiral catalysts and ligands. liverpool.ac.uknih.gov | Discovery of new, highly efficient catalytic systems. |
| Reaction Optimization | AI-driven platforms for the automated optimization of reaction parameters. | Accelerated development of robust and high-yielding synthetic routes. |
Exploration of New Synthetic Utility and Transformational Scope for this compound Scaffolds
The chiral this compound scaffold represents a valuable building block for the synthesis of more complex molecules with potential applications in materials science, liquid crystals, and medicinal chemistry. researchgate.net Future research in this area will likely focus on exploring the synthetic transformations of this scaffold to access a diverse range of novel compounds.
The hydroxyl group of this compound can serve as a handle for a variety of chemical modifications. For example, it can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups at the stereogenic center, leading to the synthesis of chiral amines, ethers, azides, and other valuable compounds.
The biphenyl moiety itself can be further functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be explored to introduce substituents onto the aromatic rings, although controlling the regioselectivity might be challenging. Alternatively, modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, could be employed to attach additional aryl or amino groups to the biphenyl core, leading to the construction of extended conjugated systems or complex polyaromatic structures.
Furthermore, the chiral this compound scaffold could be incorporated into larger molecular architectures, such as polymers or dendrimers, to impart chirality and potentially influence the macroscopic properties of these materials. The use of this and related chiral biphenyl derivatives as chiral ligands in asymmetric catalysis is another intriguing possibility that warrants investigation. The development of novel biphenyl-based phosphine or phosphoramidite ligands could lead to new catalytic systems with unique reactivity and selectivity. nih.gov
The exploration of these synthetic transformations will undoubtedly expand the chemical space accessible from the this compound scaffold and may lead to the discovery of new molecules with interesting and useful properties.
| Transformation | Reagents/Conditions | Potential Products |
| Nucleophilic Substitution | Tosyl chloride, followed by a nucleophile (e.g., NaN3, R2NH) | Chiral azides, amines, ethers |
| Cross-Coupling Reactions | Palladium catalyst, boronic acids or amines | Functionalized biphenyl derivatives |
| Polymerization | Incorporation into polymer backbones | Chiral polymers and materials |
Q & A
Q. What are the common synthetic routes and characterization methods for 1-(4-Biphenyl)-2-butanol?
Synthesis of this compound typically involves biphenyl group functionalization and alcohol formation. Key steps include:
- Friedel-Crafts alkylation : Introducing the biphenyl moiety via Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions .
- Reduction of ketones : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce ketone intermediates to the secondary alcohol .
- Characterization :
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Key properties include:
- Solubility : Limited water solubility; prefers organic solvents (e.g., DMSO, ethanol).
- Melting point : ~38–40°C (similar to structurally related alcohols) .
- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 4°C .
- Acidity : pKa ~14.66 (weakly acidic hydroxyl group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological approaches include:
- Solvent selection : Use aprotic solvents (e.g., THF) to stabilize intermediates, as shown in molecular dynamics (MD) studies of alcohol clustering .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during biphenyl coupling .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .
- In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Strategies include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific effects .
- Metabolite analysis : Use LC-MS to identify degradation products that may confound bioactivity results .
- Literature triangulation : Cross-reference with EPA toxicological reviews of biphenyl derivatives to contextualize mechanisms .
Q. What computational tools are effective for predicting this compound’s interactions with biological targets?
- Molecular docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cytochrome P450) .
- MD simulations : Analyze solvent interactions and clustering behavior in aqueous solutions (validated via SWAXS data) .
- QSAR modeling : Correlate substituent effects (e.g., biphenyl vs. fluorophenyl) with activity using datasets from PubChem .
Q. How do stereochemical variations (R/S isomers) impact the compound’s reactivity and bioactivity?
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to isolate enantiomers .
- Enzymatic assays : Compare isomer inhibition of target enzymes (e.g., kinases) to identify stereospecific effects .
- X-ray crystallography : Resolve crystal structures of isomer-protein complexes to map binding modes .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
